![molecular formula C13H23ClO2 B14229743 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane CAS No. 827321-86-8](/img/structure/B14229743.png)
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is an organic compound with a unique structure that includes a chlorinated octenyl chain attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane typically involves the reaction of 8-chlorooct-2-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chlorinated alkene to an alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated alkene moiety can undergo electrophilic addition reactions, while the oxane ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and processes.
類似化合物との比較
Similar Compounds
- 2-[(8-Bromooct-2-en-1-yl)oxy]oxane
- 2-[(8-Iodooct-2-en-1-yl)oxy]oxane
- 2-[(8-Methyloct-2-en-1-yl)oxy]oxane
Uniqueness
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, or methylated analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.
特性
CAS番号 |
827321-86-8 |
|---|---|
分子式 |
C13H23ClO2 |
分子量 |
246.77 g/mol |
IUPAC名 |
2-(8-chlorooct-2-enoxy)oxane |
InChI |
InChI=1S/C13H23ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h4,7,13H,1-3,5-6,8-12H2 |
InChIキー |
UTRLRWGNIGYVJG-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC=CCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
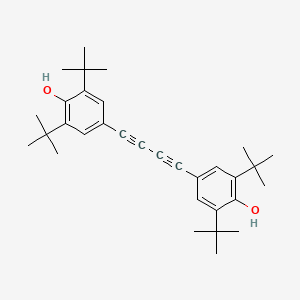
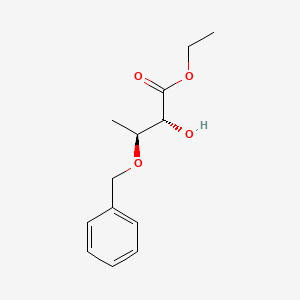
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
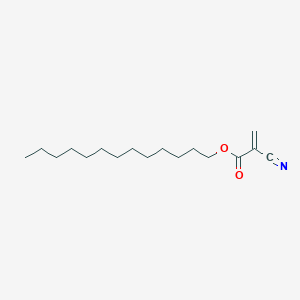
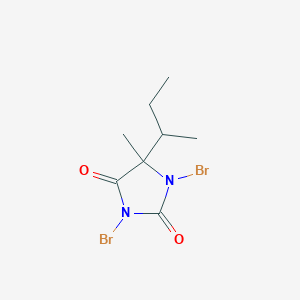
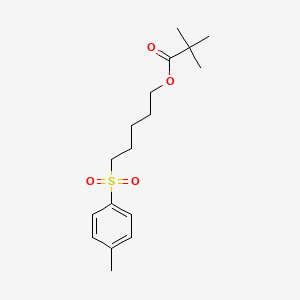
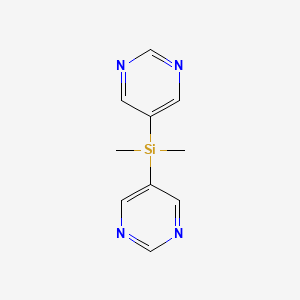
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
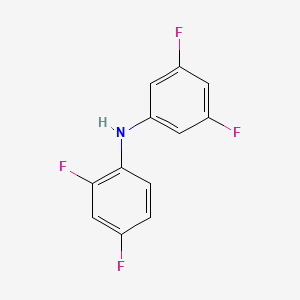
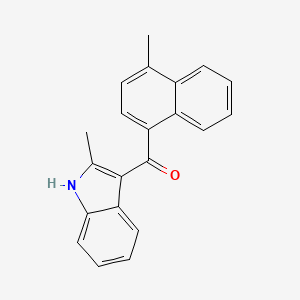
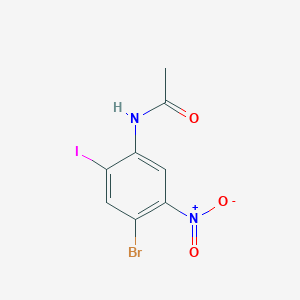
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
